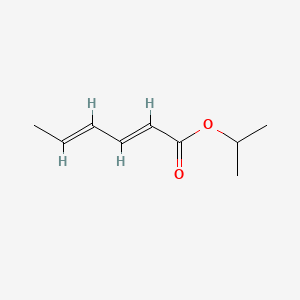

Isopropyl sorbate

説明

Overview of Alkenoic Acid Esters in Modern Organic Chemistry

Alkenoic acids, also known as unsaturated carboxylic acids, are organic compounds that feature a carboxyl group (-COOH) and at least one carbon-carbon double bond within their alkyl chain. chemlab-inc.com Their properties are defined by this combination of functional groups. scribd.com When an alkenoic acid reacts with an alcohol, it forms an alkenoic acid ester, a class of compounds containing the -COO- functional group. chemlab-inc.comscribd.com This reaction is known as esterification. chemlab-inc.comunimed.edu.ng

These esters are significant in modern organic chemistry for several reasons:

Building Blocks in Synthesis: The conjugated double bonds present in many alkenoic acid esters provide reactive sites for various chemical transformations, including addition reactions like the Diels-Alder reaction, making them valuable precursors for more complex molecules. solubilityofthings.com

Polymer Science: Their ability to polymerize is utilized in the production of plastics, resins, and coatings. solubilityofthings.com

Industrial Applications: Many esters, including those derived from alkenoic acids, possess characteristic sweet and fruity smells, leading to their use in fragrances and as flavoring agents. scribd.comsolubilityofthings.comyoutube.com They also serve as precursors in the synthesis of bioactive compounds in the pharmaceutical field. solubilityofthings.com

Historical Development of Sorbate Chemistry and its Ester Derivatives

The history of sorbate chemistry begins with the discovery of its parent compound, sorbic acid. In 1859, the German chemist A.W. von Hofmann first isolated sorbic acid by distilling oil from the unripe berries of the rowan tree (Sorbus aucuparia), from which the name is derived. totalingredientes.com.brmedicinenet.comresearchgate.net Initially, this process yielded parasorbic acid, which was then hydrolyzed to produce sorbic acid. medicinenet.com

The antimicrobial properties of sorbic acid were not recognized until the late 1930s and early 1940s. medicinenet.comresearchgate.net Following this discovery, the first U.S. patent for its use as a fungistatic agent in foods was awarded in 1945. researchgate.net Sorbic acid and its more water-soluble salts, such as potassium sorbate, became commercially available in the late 1940s and early 1950s and saw widespread use as preservatives. totalingredientes.com.brmedicinenet.comresearchgate.net Research during the 1970s focused extensively on the application of sorbates as antibotulinal agents in meat products as a potential alternative to nitrites. medicinenet.comresearchgate.net

The development of sorbic acid esters followed, with early patents describing their preparation. A 1962 patent detailed a process for producing alkyl esters of sorbic acid by reacting ketene with crotonaldehyde to form a polyester, which is then re-esterified with an alkanol. google.com This historical work laid the foundation for the synthesis and study of various sorbate esters, including isopropyl sorbate.

Fundamental Chemical Significance of the (E,E)-2,4-Hexadienoate Moiety in Ester Architectures

The defining feature of this compound is its (E,E)-2,4-hexadienoate structural component. This moiety consists of a six-carbon chain with two conjugated double bonds at the second and fourth positions. ontosight.ai The stereochemistry, designated as (E,E) or trans-trans, is crucial for the molecule's stability and biological activity. ontosight.ai

Key aspects of the (E,E)-2,4-hexadienoate moiety include:

Conjugated Pi System: The alternating double and single bonds create a conjugated pi system. This delocalization of electrons lends stability to the molecule. This structure is a chromophore, responsible for the compound's absorption of ultraviolet (UV) light, with a maximum absorbance wavelength often noted around 259 nm for sorbic acid analysis. canada.ca

Planar Geometry: The (E,E) configuration results in a more planar molecular geometry, which enhances its structural stability.

Reactivity: The conjugated diene system is a site of chemical reactivity, susceptible to addition reactions. This functional group is central to the chemical behavior of sorbate esters. solubilityofthings.com

Physicochemical Properties: The ester linkage and the hexadienoate chain together impart a degree of lipophilicity, which influences the molecule's solubility and interaction with biological membranes. ontosight.ai The antimicrobial mechanism of sorbates is intrinsically linked to this structure. mdpi.comlaballey.com

Current Research Landscape and Emerging Directions in this compound Chemistry

Current research on this compound is exploring its synthesis, applications in materials science, and its distinct biological activities.

Synthesis and Analysis: this compound is typically synthesized through the acid-catalyzed esterification of sorbic acid with isopropyl alcohol. vulcanchem.com Analytical methods for the detection of sorbates, including esters, often employ chromatographic techniques. High-performance liquid chromatography (HPLC) is a common method, utilizing a C18 column and a UV detector. canada.cafssai.gov.in Gas chromatography-mass spectrometry (GC-MS) is also used for the simultaneous determination of multiple preservatives. nih.gov

Materials Science Applications: A notable application of this compound has been demonstrated in the field of regenerative medicine. It was used as a component of the oil phase (5% w/w) during the microfluidic fabrication of injectable methacrylate gelatin (GelMA) microspheres designed for tendon regeneration. alfa-chemistry.com In this process, this compound helped to form a stable emulsion, and was later washed away to purify the final microsphere product. alfa-chemistry.com

Antimicrobial Research: Recent comparative studies have highlighted the antimicrobial potential of sorbate esters. One study found that the antimicrobial properties of this compound were "outstanding" compared to sorbic acid and potassium sorbate, particularly against Candida albicans and Escherichia coli. nih.gov Another study confirmed that this compound heavily affected the growth of E. coli, whereas sorbic acid and potassium sorbate were ineffective against the tested strain. researchgate.net This suggests that esterification can be a viable strategy to enhance the antimicrobial activity of sorbic acid, potentially by increasing its lipophilicity and ability to interact with microbial cell membranes. mdpi.comresearchgate.net

Future Directions: While research has shown promise, there are still unanswered questions. The stability of this compound, including its susceptibility to oxidation and hydrolysis under different pH and temperature conditions, remains largely uncharacterized. vulcanchem.com Further studies are needed to fully understand its chemical behavior and potential applications.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 44987-75-9, 55584-26-4 | nih.govvulcanchem.com |

| Molecular Formula | C₉H₁₄O₂ | nih.govvulcanchem.comalfa-chemistry.com |

| Molecular Weight | 154.21 g/mol | nih.govalfa-chemistry.com |

| IUPAC Name | propan-2-yl (2E,4E)-hexa-2,4-dienoate | nih.gov |

| Synonyms | Isopropyl hexa-2,4-dienoate, Dragocid | nih.govvulcanchem.com |

| Density | 0.916 g/cm³ | alfa-chemistry.com |

| Flash Point | 79.6 °C | alfa-chemistry.comthegoodscentscompany.com |

| logP (Partition Coeff.) | 2.07 - 2.4 | nih.govvulcanchem.comthegoodscentscompany.com |

| Polar Surface Area | 26.30 Ų | nih.govvulcanchem.com |

| Physical State | Colorless to pale yellow liquid | thegoodscentscompany.com |

Table 2: Spectroscopic and Chromatographic Data for Sorbate Analysis

| Analysis Type | Details | Source |

|---|---|---|

| GC-MS (EI-MS) | Instrument: HITACHI M-80B. Top 5 Peaks (m/z): 95, 97, 41, 112, 43. | nih.gov |

| IR Spectroscopy | Carbonyl (C=O) stretch: ~1700 cm⁻¹. Conjugated C=C stretch: ~1600–1450 cm⁻¹. C-O stretch: ~1350–1250 cm⁻¹. (Data for butyl sorbate, principles apply). | |

| ¹H NMR | Protons on double bonds: ~δ 6.13–7.24 ppm. Methylene protons adjacent to ester oxygen (-O-CH₂-): ~δ 4.14 ppm. (Data for butyl sorbate, principles apply). | |

| HPLC Analysis | Column: Reversed Phase C18. Mobile Phase: Methanol and 1% Isopropanol (pH 2.3). Detector: UV at 259 nm. | canada.ca |

| GC-MS Analysis | Column: DB-FFAP. Carrier Gas: Helium. Detector: Mass Spectrometer (EI source). | nih.gov |

特性

CAS番号 |

44987-75-9 |

|---|---|

分子式 |

C9H14O2 |

分子量 |

154.21 g/mol |

IUPAC名 |

propan-2-yl (2E,4E)-hexa-2,4-dienoate |

InChI |

InChI=1S/C9H14O2/c1-4-5-6-7-9(10)11-8(2)3/h4-8H,1-3H3/b5-4+,7-6+ |

InChIキー |

PERLTXCUPZSJTA-YTXTXJHMSA-N |

SMILES |

CC=CC=CC(=O)OC(C)C |

異性体SMILES |

C/C=C/C=C/C(=O)OC(C)C |

正規SMILES |

CC=CC=CC(=O)OC(C)C |

他のCAS番号 |

55584-26-4 44987-75-9 |

製品の起源 |

United States |

Synthetic Methodologies for Isopropyl Sorbate and Analogous Sorbate Esters

Direct Esterification Processes

Direct esterification involves the reaction of sorbic acid with an alcohol, such as isopropanol, to form the corresponding sorbate ester. This process is fundamental to the production of isopropyl sorbate and its analogs.

Conventional Acid-Catalyzed Esterification Approaches

The traditional method for synthesizing this compound is through acid-catalyzed esterification, often referred to as Fischer-Speier esterification. This process involves heating sorbic acid with isopropyl alcohol in the presence of a strong acid catalyst.

Research has detailed a protocol for this synthesis, yielding this compound with approximately 73% purity. vulcanchem.com The success of this method hinges on careful control of reaction parameters, particularly temperature and the stoichiometric ratio of the reactants. vulcanchem.com These controls are crucial to maximize the formation of the ester while minimizing potential side reactions, such as the polymerization of the dienoate structure of sorbic acid. vulcanchem.com The reaction is typically driven forward by removing the water formed as a byproduct. A common approach for producing sorbate esters involves reacting a polyester of 3-hydroxy-4-hexenoic acid with an alcohol in the presence of an acidic esterification catalyst. chemcess.com

Table 1: Key Parameters in Conventional Acid-Catalyzed Synthesis of this compound

| Parameter | Details | Source |

|---|---|---|

| Reactants | Sorbic Acid, Isopropyl Alcohol | vulcanchem.com |

| Catalyst Type | Acid Catalyst | vulcanchem.com |

| Reported Purity | ~73% | vulcanchem.com |

| Critical Conditions | Temperature Control, Stoichiometric Ratios | vulcanchem.com |

Enzymatic Esterification Strategies

As a greener and more specific alternative to chemical catalysis, enzymatic esterification has gained significant attention. These processes utilize enzymes, primarily lipases, to catalyze the esterification reaction under milder conditions, often in the absence of harsh solvents. scielo.br Lipases are effective biocatalysts for a wide range of reactions, including hydrolysis and esterification, and can be used in reverse at low water activity to synthesize esters. scielo.br

Lipases are widely employed for the synthesis of sorbate esters due to their high efficiency and selectivity. Immobilized lipases are particularly favored as they can be easily recovered and reused, improving the economic viability of the process.

A prominent enzyme in this field is the immobilized lipase B from Candida antarctica (CALB), often marketed as Novozym 435. researchgate.netmdpi.comresearchgate.net Research has extensively documented its use in the esterification of sorbic acid with glycerol to produce glycerol sorbate. researchgate.netmdpi.comresearchgate.netunife.itunife.it Although the substrate is glycerol, these studies provide a strong model for the synthesis of other sorbate esters. For instance, the synthesis of isopropyl laurate has been successfully achieved using immobilized Candida antarctica lipase, demonstrating the enzyme's effectiveness with isopropanol as a substrate. ekb.eg Similarly, isopropyl acetate has been synthesized using an immobilized lipase from Bacillus cereus. nih.gov The use of lipases is considered a more cost-effective and environmentally friendly method compared to chemical synthesis. scielo.br

Table 2: Examples of Lipase-Catalyzed Ester Synthesis

| Ester Product | Substrates | Enzyme | Key Findings | Source |

|---|---|---|---|---|

| Glycerol Sorbate | Sorbic Acid, Glycerol | Immobilized Candida antarctica Lipase B (CALB) | Effective synthesis in a solvent-free system. | researchgate.netmdpi.com |

| Isopropyl Laurate | Lauric Acid, Isopropyl Alcohol (IPA) | Immobilized Candida antarctica Lipase (Novozym 435) | Optimized conditions yielded 91% conversion in a solvent-free system. Enzyme was reusable for 15 cycles. | ekb.eg |

| Isopropyl Acetate | Acetic Acid, Isopropanol | Immobilized Bacillus cereus Lipase | Optimal production achieved at 55°C in n-heptane. | nih.gov |

A significant advancement in enzymatic esterification is the development of solvent-free systems, which align with the principles of green chemistry by eliminating the need for potentially toxic organic solvents. mdpi.com In these systems, one of the reactants, typically the alcohol, can also act as the reaction medium.

Several studies have successfully implemented a solventless strategy for the lipase-catalyzed esterification of sorbic acid with glycerol. researchgate.netmdpi.com In this setup, glycerol, being a liquid, serves as both a substrate and a solvent, creating a more sustainable synthesis process. researchgate.netmdpi.com This approach not only reduces environmental impact but can also simplify downstream processing and product recovery. mdpi.com The strategy has been proven effective for other esters as well, such as the synthesis of isopropyl laurate where an excess of isopropyl alcohol was used in a solvent-free batch reactor. ekb.eg The use of solventless systems is a key strategy for producing esters for the food, cosmetic, and pharmaceutical industries. researchgate.net

Lipase-Catalyzed Synthesis of Sorbate Esters

Novel Catalytic Systems for Sorbate Ester Synthesis

Beyond conventional acid and enzyme catalysis, research is exploring novel catalytic systems to further improve the efficiency, sustainability, and cost-effectiveness of sorbate ester synthesis.

Deep eutectic solvents (DESs) have emerged as a promising class of green catalysts and solvents for chemical reactions. acs.orgrsc.org These solvents are typically formed by mixing a hydrogen bond donor (e.g., a carboxylic acid or alcohol) with a hydrogen bond acceptor (e.g., choline chloride), resulting in a mixture with a significantly lower melting point than its individual components. rsc.orgpatsnap.com

One study explored the synthesis of methyl sorbate using a series of DESs composed of choline chloride (ChCl) and p-toluene sulfonic acid monohydrate (PTSA) as the catalyst. acs.org The research demonstrated that the DES acts as an efficient catalyst for the esterification of sorbic acid with methanol. The reaction kinetics and optimization were thoroughly investigated, showing that factors like the molar ratio of the DES components, catalyst loading, alcohol-to-acid ratio, and temperature significantly influence the conversion of sorbic acid. acs.org Notably, the ChCl-PTSA catalyst showed good stability and could be recycled for multiple runs without a significant loss in activity. acs.org This dual role of DESs as both catalyst and solvent presents a significant advantage, simplifying the reaction setup and promoting a green chemical process. rsc.org

Table 3: Optimization of Methyl Sorbate Synthesis using ChCl-PTSA Deep Eutectic Solvent

| Parameter | Influence on Sorbic Acid Conversion | Source |

|---|---|---|

| Molar Ratio of PTSA to ChCl | The conversion rate is influenced by the acidity of the DES, which is determined by this ratio. | acs.org |

| Catalyst Loading | Increasing the amount of DES catalyst generally increases the reaction rate up to an optimal point. | acs.org |

| Methanol/Sorbic Acid Molar Ratio | A higher molar ratio of alcohol can shift the equilibrium towards the product side, increasing conversion. | acs.org |

| Temperature | Higher temperatures (tested from 340.15–355.15 K) increase the reaction rate. | acs.org |

| Catalyst Reusability | The activity of the ChCl-PTSA catalyst remained high after five cycles. | acs.org |

Exploration of Heterogeneous Catalysis in Sorbate Ester Production

The esterification of sorbic acid to produce sorbate esters can be effectively achieved using heterogeneous catalysts, which offer advantages such as ease of separation and potential for recycling. Solid acid catalysts are particularly relevant in this context.

Ion-exchange resins, such as those in the Amberlyst™ series, have demonstrated high efficacy in acid-catalyzed reactions, including esterification. google.comdupont.comarkat-usa.org For instance, Amberlyst-15, a strongly acidic, macroreticular polymeric resin, is widely used for various organic transformations. google.comdupont.comarkat-usa.org It has been successfully employed in the esterification of fatty acids, showcasing high yields. arkat-usa.org Studies have shown that catalysts like Amberlyst-15 can achieve a biodiesel yield of 97% from palm fatty acid distillate. arkat-usa.org Although specific data for this compound is limited, the successful use of Amberlyst-15 in the synthesis of other esters, such as methyl stearate via transesterification, suggests its potential applicability. arkat-usa.org The macroporous structure of these resins allows reactants to access the acidic sites, even in non-aqueous media. dupont.com

Other solid acid catalysts that can be utilized include various metal oxides, such as silica aluminas and thorium oxide. google.com Zeolites, which are porous crystalline aluminosilicates, also serve as effective heterogeneous catalysts in reactions like the isopropylation of benzene, indicating their potential for reactions involving isopropanol. isca.me While some catalysts may show a tendency to produce by-products like γ-vinyl-γ-butyrolactone from related acetoxyhexenoic acids, the use of robust cation exchange resins can lead to high conversion rates and selectivity for the desired acid. google.com

The table below summarizes various heterogeneous catalysts and their applications in esterification and related reactions, highlighting their potential for sorbate ester production.

| Catalyst | Type | Relevant Reactions | Key Findings |

| Amberlyst-15 | Strong Acidic Ion-Exchange Resin | Esterification of aliphatic carboxylic acids, Biodiesel production | Excellent yields at room temperature for aliphatic acids; 97% yield in biodiesel production. arkat-usa.org |

| Amberlyst BD20 | Strong Acidic Ion-Exchange Resin | Esterification of free fatty acids | Maintained activity during recycling, less inhibited by water compared to Amberlyst 15. nih.gov |

| Zeolites | Porous Crystalline Aluminosilicates | Isopropylation of benzene | Effective in reactions involving isopropanol. isca.me |

| Metal Oxides | Acidic Oxides | Dehydration and conversion to sorbic acid | Can be used, but selectivity may vary. google.com |

Advanced Synthetic Strategies for this compound

Modern synthetic chemistry offers advanced techniques to accelerate reaction times and improve yields. These methods are applicable to the production of this compound and its analogs.

Microwave-Assisted Synthesis for Reaction Intensification in Isopropyl Ester Production

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique can significantly reduce reaction times and often leads to higher product yields compared to conventional heating methods. researchgate.netdigitellinc.comsciepub.com The Fischer esterification, a classic method for producing esters from carboxylic acids and alcohols, can be effectively enhanced through microwave irradiation. researchgate.netdigitellinc.comed.gov

In the context of isopropyl ester production, studies have demonstrated the successful microwave-assisted enzymatic esterification of fatty acids with isopropanol to produce emollients like isopropyl myristate (IPM) and isopropyl palmitate (IPP). nih.gov Using an enzyme lipase as a catalyst, high conversions (over 94%) were achieved in very short reaction times (1-5 minutes) under low microwave power (20%). nih.gov This highlights the potential for rapid and efficient synthesis of isopropyl esters, including this compound, using this green chemistry approach. The use of microwave reactors avoids the need for extensive apparatus setup and allows for a focus on purification and analysis. sciepub.com

The following table presents data on microwave-assisted esterification for relevant isopropyl esters, demonstrating the efficiency of this method.

| Ester Product | Reactants | Catalyst | Microwave Power | Reaction Time | Conversion/Yield | Reference |

| Isopropyl Myristate (IPM) | Myristic Acid, Isopropanol | Lipase | 20% (of 900W) | 5 min | 97.4 ± 0.7% | nih.gov |

| Isopropyl Palmitate (IPP) | Palmitic Acid, Isopropanol | Lipase | 20% (of 900W) | 1 min | 94.5 ± 1.3% | nih.gov |

| Various Esters | Various Carboxylic Acids & Alcohols | Sulfuric Acid | N/A | 5 min | Comparable to 1-hour conventional heating | sciepub.com |

Derivation from Precursor Molecules (e.g., Triacetic Acid Lactone derived routes for Sorbates)

A sustainable route to sorbates involves the use of bio-based precursor molecules like triacetic acid lactone (TAL). TAL can be produced through the fermentation of glucose by genetically modified microorganisms. lookchem.com Research has demonstrated a multi-step catalytic process to convert TAL into potassium sorbate (KS), a water-soluble salt of sorbic acid. osti.govwisc.edursc.orgcabbi.bio

This process typically involves three main steps:

Hydrogenation of TAL to 4-hydroxy-6-methyl-2H-pyran-2-one (HMP). osti.gov

Dehydration and etherification of HMP to parasorbic acid (PSA). osti.govwisc.edu

Ring-opening hydrolysis of PSA with a base like potassium hydroxide to form potassium sorbate. osti.gov

Recent studies have focused on optimizing this process using food-grade solvents like ethanol and isopropyl alcohol (IPA). rsc.orgcabbi.biomuckrack.com The use of IPA as a solvent has been shown to lead to higher yields and reduced reaction times compared to ethanol, achieving an 84% yield of KS from TAL in approximately 35.7 hours. rsc.orgcabbi.bio

While this route directly produces potassium sorbate, the resulting sorbic acid (after acidification of the salt) could subsequently be esterified with isopropanol to yield this compound. lookchem.com A proposed combined fermentation and chemical synthesis route suggests converting TAL into butyl sorbate via a multistage catalyst system, which could be adapted for this compound production. lookchem.com

| Precursor | Intermediate | Final Product (in study) | Key Catalyst/Solvent | Yield | Reference |

| Triacetic Acid Lactone (TAL) | HMP, PSA | Potassium Sorbate | Ni/Si-Al, Amberlyst 70, KOH / Isopropyl Alcohol | 84% from TAL | rsc.orgcabbi.bio |

| Triacetic Acid Lactone (TAL) | HMP, PSA | Sorbic Acid | Pd/C, Amberlyst 70 | 24.5% from TAL (in one study) | osti.gov |

Derivatization from this compound and Related Sorbate Esters

The presence of both an ester group and a conjugated diene system in this compound and its analogs allows for a variety of chemical transformations, enabling the synthesis of a wide range of derivatives.

Chemical Transformations Involving the Ester Moiety

The ester group in sorbate esters can undergo typical reactions such as hydrolysis and transesterification. For instance, the hydrolysis of the ester under basic or acidic conditions would yield sorbic acid and the corresponding alcohol.

More complex transformations can also be achieved. In the context of polymer chemistry, the ester group of poly(ethyl sorbate) has been modified post-polymerization. researchgate.net After hydrogenation of the polymer backbone, the pendant ester groups were reduced to hydroxyl groups using lithium aluminum hydride. researchgate.net These hydroxyl groups were then further functionalized through condensation and Mitsunobu reactions to create a variety of alternating copolymers. researchgate.net While this example involves a polymer, it demonstrates the reactivity of the sorbate ester moiety.

Functionalization of the Polyunsaturated Alkyl Chain of Sorbate Esters

The conjugated diene system in sorbate esters is a key feature for functionalization. This system is reactive towards various addition and cycloaddition reactions.

Diels-Alder Reactions: Sorbate esters are excellent dienes for Diels-Alder reactions. They can react with various dienophiles, such as maleic anhydride and acyl nitroso compounds. sciencemadness.orgrsc.orgrsc.orgresearchgate.netresearchgate.net The reaction of ethyl sorbate with alkoxycarbonyl nitroso dienophiles has been studied, leading to the formation of 1,2-oxazine derivatives, which are valuable intermediates in the synthesis of amino acids like 5-methylornithine. rsc.orgrsc.orgresearchgate.net The regioselectivity of these reactions can be influenced by the reaction conditions and the substituents on the diene and dienophile. rsc.org

Halogenation: The double bonds of sorbic acid and its esters can react with halogens. The reaction of sorbic acid with bromine in carbon tetrachloride can lead to 4,5-dibromo-2-hexenoic acid or, with excess bromine, 2,3,4,5-tetrabromohexanoic acid. sciencemadness.org Similar reactivity would be expected for this compound.

Epoxidation: The double bonds in the alkyl chain can be epoxidized. The epoxidation of unsaturated esters, such as those derived from oleic and linoleic acids, is a known transformation. researchgate.net This reaction can be catalyzed by acids and creates reactive epoxide groups that can be used for further functionalization, such as in the synthesis of polymers and plasticizers. researchgate.netontosight.ai

Reduction: The double bonds can be selectively or fully hydrogenated. The reduction of sorbic acid with sodium dithionite yields 3-hexenoic acid, indicating preferential reduction of one of the double bonds. sciencemadness.org

The following table summarizes some of the key functionalization reactions of the polyunsaturated chain in sorbate esters.

| Reaction Type | Reagents | Product Type | Key Features | Reference |

| Diels-Alder Cycloaddition | Acyl nitroso compounds | 1,2-Oxazine derivatives | Used in amino acid synthesis; regioselectivity is a key consideration. | rsc.orgrsc.orgresearchgate.net |

| Halogenation | Bromine | Dibromo or Tetrabromo derivatives | Addition across the double bonds. | sciencemadness.org |

| Epoxidation | Peroxy acids | Epoxidized esters | Creates reactive epoxide groups for further synthesis. | researchgate.net |

| Reduction | Sodium dithionite | Partially saturated hexenoic acids | Selective reduction of the conjugated system. | sciencemadness.org |

Chemical Reactivity and Mechanistic Pathways of Isopropyl Sorbate

Nucleophilic Addition Reactions of the Conjugated Diene System

The conjugated double bonds in isopropyl sorbate create electron-deficient centers, making the molecule a target for nucleophiles. nih.govnih.gov This reactivity is central to its interactions with various chemical species.

Reactions with Sulfite Ions

Sulfite ions are known nucleophiles that can react with the conjugated system of sorbates. nih.govnih.gov The reaction involves the nucleophilic attack of the sulfite ion on the sorbate molecule. nih.gov This interaction leads to the formation of adducts. The reaction is significant in food chemistry, as sulfites are sometimes used as preservatives alongside sorbates. mdpi.com The mode of action may involve interference with disulfide bond formation in proteins or a reduction in intracellular pH. libretexts.org

Reactions with Amines and Amine Derivatives

Amines and their derivatives can react with sorbate esters through nucleophilic addition. nih.govnih.gov These reactions are influenced by temperature, with different products forming under varying conditions. At lower temperatures (e.g., 20°C), the reaction tends to produce linear monoadducts. nih.gov However, at elevated temperatures (50°C and 80°C), the reaction can proceed further to yield cyclic derivatives resulting from a double addition. nih.gov

The reaction of sorbate esters with amines can lead to the formation of substituted dihydropyridones through a cyclization mechanism. nih.gov This process begins with the nucleophilic attack of the amine on the carbon at position 5 of the sorbate's conjugated system. nih.gov Following the initial addition, a subsequent intramolecular cyclization can occur, leading to the formation of the stable dihydropyridone ring structure.

Reactions with Thiols

Thiols, also known as sulfhydryl compounds, can participate in nucleophilic addition reactions with sorbate esters. nih.gov These reactions are of interest due to the presence of thiol-containing molecules like the amino acid cysteine in biological systems and food products. nih.govnih.gov The reaction of cysteine with sorbic acid, for instance, proceeds via nucleophilic attack at position 5 of the conjugated diene to form a 5-substituted 3-hexenoic acid. nih.govnih.gov The synthesis of model compounds for these adducts can be achieved by reacting sorbate esters with the corresponding thiol in the presence of a sodium alkoxide catalyst. nih.gov

The reaction between sorbate esters and thiols can result in the formation of either mono-adducts or di-adducts, depending on the structure of the thiol. nih.gov Alkyl thiols tend to form di-adducts with sorbate esters. nih.govresearchgate.net In contrast, low molecular weight thiols that contain an oxygen atom typically yield monoadducts. nih.gov The formation of these adducts is a key aspect of the interaction between sorbates and thiol-containing compounds.

The structure of the reacting thiol plays a crucial role in determining the type of adduct formed with sorbate esters. nih.gov As noted, the presence of an oxygen atom in the thiol molecule, such as in mercaptoethanol, favors the formation of a monoadduct. nih.govresearchgate.net Conversely, simple alkyl thiols lead to the formation of di-adducts. nih.govresearchgate.net This specificity highlights the influence of the thiol's functional groups on the reaction pathway. For example, the reaction of sorbate esters with mercaptoethanol, esters of 2-mercaptoacetic acid, and cysteine ethyl ester results in a 2,5-addition product. researchgate.net

Formation of Mono- and Di-adducts with Sorbate Esters

Oxidative Degradation Mechanisms of Sorbate Esters

The stability of sorbate esters, including this compound, is significantly influenced by oxidative degradation, particularly in aqueous environments. The conjugated double bond system in the sorbate moiety is susceptible to oxidation, leading to a variety of degradation products.

Autoxidation Processes of the Polyunsaturated System in Aqueous Solutions

In aqueous solutions, sorbic acid and its esters undergo autoxidation. researchgate.nettandfonline.com This process is a free-radical chain reaction initiated by factors such as light, heat, and the presence of metal ions. researchgate.netchemcess.com The polyunsaturated system of sorbate esters is prone to attack by oxygen, especially in the presence of initiators. nih.gov The oxidative degradation generally follows first-order reaction kinetics, and the rate of this degradation is influenced by pH, with a decrease in rate as the pH increases. researchgate.netresearchgate.net

The autoxidation of polyunsaturated esters in water can lead to a wide variety of water-soluble substances. nih.gov This is because the aqueous phase continuously elutes these short-chain products, preventing them from participating in further reactions within the non-aqueous phase, which allows for the isolation and identification of numerous intermediates of classical autoxidation. nih.gov The presence of certain substances can affect the rate of degradation. For instance, amino acids (with the exception of histidine and arginine) and glycerol can enhance the rate of sorbic acid degradation, while sodium chloride, potassium chloride, sucrose, and trace metal ions like Cu2+ and Fe2+ can decrease it. researchgate.net

Formation of Carbonyl Compounds and Other Degradation Intermediates

A primary consequence of the oxidative degradation of sorbate esters is the formation of various carbonyl compounds. researchgate.netchemcess.com The cleavage of the double bonds in the sorbate structure leads to the generation of aldehydes and ketones. google.com

Among the degradation products, acetaldehyde and β-carboxylacrolein have been identified as the major compounds formed from the autoxidation of sorbic acid in aqueous solutions. researchgate.nettandfonline.comresearchgate.net The formation of these specific carbonyl compounds is a key indicator of sorbate degradation. While acetaldehyde and β-carboxylacrolein are the primary products, other carbonyls such as crotonaldehyde and acetone have also been detected, albeit in much smaller quantities. researchgate.netresearchgate.net The β-carboxylacrolein formed is particularly reactive and is known to contribute to the browning of products by reacting with amino acids and proteins. researchgate.nettandfonline.com

Polymerization Phenomena Induced by Degradation Pathways

The degradation of sorbate esters can induce polymerization reactions. The reactive intermediates formed during oxidation, particularly aldehydes, can polymerize. google.com For instance, β-carboxylacrolein has been observed to polymerize rapidly in the presence of amino acids, forming brown pigments. researchgate.netresearchgate.net This polymerization is a significant factor in the color changes seen in materials containing sorbates. google.com The oxidative degradation of the olefinic bonds of the sorbate chain leads to the formation of peroxides, which then break down and polymerize, contributing to a darker and more yellow appearance. researchgate.net Furthermore, the sorbic acid moiety itself can be involved in polymerization reactions under certain conditions, such as through reactions with epoxy groups and subsequent curing with actinic radiation or heat. google.com

Interactions with Specific Chemical Entities

This compound and related sorbate compounds can react with various chemical entities, leading to the formation of new compounds.

Reactions with Nitrite Ions

The reaction between sorbate and nitrite ions, particularly under acidic conditions similar to those in the gastric environment (pH 2-4.2), has been a subject of considerable study. atamanchemicals.comatamanchemicals.com These reactions are complex and can produce a variety of products. sciencemadness.org Among the identified products are mutagenic compounds such as 1,4-dinitro-2-methylpyrrole and ethylnitrolic acid. atamanchemicals.comatamanchemicals.comsciencemadness.org The conjugated dienoic acid structure of sorbic acid makes it susceptible to nucleophilic attack, and nitrite ions are one of the nucleophiles known to react with it. nih.gov

Interactions with Metal Ions and Sorbate-Metal Complex Formation

The conjugated double bond and carboxylate group of the sorbate molecule are key features that allow for interaction with metal ions, leading to the formation of sorbate-metal complexes. These interactions can significantly alter the chemical and physical properties of the sorbate.

Synthesis and Structural Characterization of Sorbate-Metal Complexes

The synthesis of sorbate-metal complexes typically involves the reaction of a soluble sorbate salt, such as potassium sorbate, or sorbic acid itself with various metal salts in an aqueous solution. nih.govresearchgate.net Studies have successfully synthesized novel complexes of sorbic acid with divalent metal ions like Cobalt (Co(II)), Nickel (Ni(II)), Copper (Cu(II)), and Zinc (Zn(II)). nih.govresearchgate.netresearchgate.net

These complexes are often prepared as solid phases and can be characterized using a variety of spectroscopic and analytical techniques to confirm their structure. nih.govresearchgate.net For instance, hydrothermal synthesis has been employed, where cobalt nitrate hexahydrate and potassium sorbate are reacted in deionized water at elevated temperatures (e.g., 80°C) for 24 hours to produce a layered cobalt hydroxide sorbate. osti.gov

Structural characterization using methods such as infrared (IR) spectroscopy, UV-Visible spectroscopy, proton nuclear magnetic resonance (¹H NMR), and thermal analysis (Thermogravimetry - TG) confirms the coordination of the metal ion with the sorbate ligand. nih.govresearchgate.net IR spectra are particularly useful for observing shifts in the carboxylate group's vibrational frequencies upon complexation. In a study on Co(II), Cu(II), Ni(II), and Zn(II) complexes, the data from these characterization methods confirmed the chemical structures of the resulting sorbate-metal complexes. nih.govresearchgate.net In the case of a layered cobalt hydroxide sorbate, Co(OH)(sorb), the structure was determined to be a distorted brucite-type, with the inorganic layers pillared by the bidentate sorbate ligands. osti.gov

Table 1: Characterization of Sorbate-Metal Complexes

| Metal Ion | Synthesis Method | Characterization Techniques | Key Structural Findings | Reference |

|---|---|---|---|---|

| Co(II), Cu(II), Ni(II), Zn(II) | Reaction of sorbic acid with metal salts in solid phase | IR, UV-Vis, ¹H NMR, Thermal Analysis | Confirmed formation and chemical structure of the metal complexes. | nih.gov, researchgate.net |

| Co(II) | Hydrothermal synthesis with cobalt nitrate and potassium sorbate | Powder X-ray Diffraction (PXRD), Powder Neutron Diffraction (PND) | Distorted brucite-type structure with inorganic layers pillared by bidentate sorbate ligands. | osti.gov |

Chemical Aspects of Degradation in the Presence of Ascorbic Acid and Iron Salts

The combination of sorbates with ascorbic acid and iron salts, often found in food and beverage formulations, can lead to a complex series of chemical reactions that result in the degradation of the sorbate molecule. nih.govresearchgate.net These reactions are primarily oxidative in nature.

Research has shown that while potassium sorbate, ascorbic acid, or iron salts are individually stable, their combination can generate reactive species. nih.gov The degradation is accelerated in the presence of iron salts such as ferric citrate, ferrous gluconate, ferric pyrophosphate, or ferrous sulfate. researchgate.netusda.gov The proposed mechanism suggests that ascorbic acid, in the presence of an iron salt (like Fe-EDTA), generates hydrogen peroxide, which then oxidizes the sorbate. researchgate.netusda.gov This oxidative degradation can lead to the formation of various products. nih.govresearchgate.net

Studies using the Ames test and rec-assay have demonstrated that the reaction mixture of potassium sorbate, ascorbic acid, and Fe-salts can exhibit mutagenic and DNA-damaging activity, which is not observed when the components are used separately. nih.gov This activity was found to increase with the reaction period and was dependent on the presence of oxygen, as reaction products obtained under a nitrogen atmosphere did not show these effects. nih.gov The omission of any one of the three components—potassium sorbate, ascorbic acid, or an iron salt—renders the reaction system inactive. nih.gov

Factors Influencing Chemical Stability and Degradation Kinetics

The stability of this compound is not absolute and is influenced by several environmental and systemic factors. The degradation process, primarily oxidative, is dependent on pH, temperature, and the surrounding solvent matrix. researchgate.netconicet.gov.ar

Effects of pH on Reaction Pathways and Stability

The pH of the system is a critical determinant of sorbate stability and its reaction pathways. atamanchemicals.comresearchgate.net The antimicrobial and chemical properties of sorbates are attributed to the undissociated form of sorbic acid. softbeam.net The pKa of sorbic acid is 4.76; therefore, as the pH decreases below this value, the concentration of the more reactive undissociated acid increases. researchgate.netsoftbeam.net

Table 2: Effect of pH on Sorbic Acid Dissociation

| pH | Undissociated Sorbic Acid (%) |

|---|---|

| 3.0 | 98 |

| 3.5 | 95 |

| 4.0 | 86 |

| 4.5 | 65 |

| 4.76 (pKa) | 50 |

| 5.0 | 37 |

Source: softbeam.net

Oxidative degradation of sorbates is significantly enhanced at pH values below the pKa. researchgate.net Maximum rates of sorbate oxidation have been observed at pH values around 3. researchgate.net For example, at pH 3.5, the addition of EDTA has been shown to have a protective effect on sorbate stability. researchgate.net In contrast, at a higher pH of 5.0, the effect of additives like EDTA on sorbate degradation can change, sometimes even increasing degradation depending on other factors like packaging and the potential for scavenging iron from materials like glass. researchgate.netresearchgate.net Generally, sorbates are most effective and their degradation pathways are most prominent in acidic to slightly acidic conditions, with an effective upper limit around pH 6.5. atamanchemicals.comatamanchemicals.com

Temperature Dependence of Degradation Rates

Temperature is a key factor that influences the rate of chemical reactions, including the degradation of sorbates. An increase in temperature generally accelerates the degradation process. nih.govmdpi.com Studies on related compounds have shown a clear temperature-dependent degradation, with fast oxidation occurring at elevated temperatures (25°C and 40°C) and little to no degradation at lower temperatures (5°C). nih.gov

The relationship between the degradation rate constant and temperature typically follows the Arrhenius equation, which indicates that the rate increases exponentially with temperature. researchgate.net For example, in a study of anthocyanins, the degradation rate at 22°C was 1.8 times faster than at 2°C, and at 75°C, the rate was 172 times faster. mdpi.com This principle applies to sorbate degradation as well, where thermal oxidation becomes more significant at higher storage temperatures. nih.gov The rate of most chemical reactions, including degradation, can double for every 10 K (10°C) increase in temperature. nih.govservice.gov.uk

Influence of Solvent Systems and Water Activity on Sorbate Stability

Sorbates are stable in their dry, solid form but become susceptible to degradation in aqueous solutions. researchgate.net Therefore, the solvent system and water activity (a_w) play a significant role in their stability. conicet.gov.ar

In systems with intermediate moisture levels (e.g., a_w of 0.85), sorbate is prone to oxidation. nih.gov The oxidation products can then participate in further reactions. nih.gov In intermediate moisture meat products stored at 38°C, the sorbate concentration was observed to decrease by 50% over four months. nih.gov

The nature of the solvent can also have a profound impact. Studies on catalysts in different solvents have shown that stability can be greatly improved in organic-water mixtures compared to pure water. For instance, the stability of a silica-coated catalyst was significantly higher in an ethanol-water mixture than in pure water, with silica loss being reduced from 99% to 32%. mdpi.com While this is an indirect example, it illustrates the principle that the solvent matrix can fundamentally alter the stability and reaction kinetics of chemical species. The presence of other components in the solvent system, such as sweeteners or other acids, can also either protect or enhance the degradation of sorbates. researchgate.netconicet.gov.ar

Catalytic Effects of Trace Metal Ions on Chemical Degradation

The chemical stability of this compound, like other sorbates, can be significantly influenced by the presence of trace metal ions. researchgate.net These ions, particularly transition metals, can act as catalysts, accelerating the degradation of the compound through various mechanistic pathways, primarily involving oxidative reactions. researchgate.netnih.gov The catalytic activity is highly dependent on the specific metal ion, its oxidation state, and the composition of the system, such as pH and the presence of other additives. researchgate.netresearchgate.net

Research has shown that metal ions such as iron (Fe²⁺, Fe³⁺) and copper (Cu²⁺) are potent catalysts for the degradation of sorbates. nih.govresearchgate.net The primary mechanism involves the formation of a metal-sorbate complex, which facilitates the subsequent degradation of the sorbate molecule. uva.nlsciencemadness.org Lewis acids like zinc (Zn²⁺) and lead (Pb²⁺) ions can also play a role by drawing electron density from the ester carbonyl bond, destabilizing the C-O bond and making the ester more susceptible to hydrolysis. uva.nl

The catalytic process often involves redox cycling of the metal ion. For instance, a metal ion like Fe²⁺ can be oxidized to Fe³⁺ while promoting the oxidation of the sorbate. This process can generate reactive oxygen species (ROS), such as superoxide ions and hydrogen peroxide, which further attack the sorbate molecule. nih.govnsf.gov This cycle can be perpetuated in the presence of reducing agents that regenerate the lower oxidation state of the metal ion, leading to continuous degradation. nsf.gov The interaction is complex; for example, while some metal ions catalyze degradation, others, like manganese (Mn²⁺), have been observed to decrease the rate of sorbic acid degradation under certain conditions. researchgate.net

The degradation of sorbic acid in the presence of metal ions can lead to the formation of various volatile and non-volatile products, including carbonyl compounds like malonaldehyde and acetaldehyde, which can contribute to off-flavors and discoloration. researchgate.netresearchgate.net

Interactive Data Table: Effect of Various Metal Ions on Sorbate Degradation

The table below summarizes the observed effects of different trace metal ions on the degradation of sorbates, based on findings from various studies.

| Metal Ion | Typical Oxidation State(s) | Observed Effect on Sorbate Degradation | Proposed Catalytic Mechanism |

| Iron (Fe) | Fe²⁺, Fe³⁺ | Accelerates oxidative degradation. researchgate.net | Forms complexes with sorbate; facilitates redox cycling and generation of reactive oxygen species. nih.govnsf.govnih.gov |

| Copper (Cu) | Cu²⁺ | Potent catalyst for oxidative degradation. researchgate.netosti.gov | Forms highly reactive complexes with sorbate; catalyzes oxidation. acs.orgnih.gov |

| Manganese (Mn) | Mn²⁺ | Can decrease the rate of degradation in some aqueous systems. researchgate.net | May interfere with the catalytic cycle of other more reactive metals or act as a radical scavenger in specific contexts. |

| Zinc (Zn) | Zn²⁺ | Can catalyze hydrolysis. | Acts as a Lewis acid, destabilizing the ester bond. uva.nl |

| Cobalt (Co) | Co²⁺ | Forms complexes with sorbate, indicating potential for catalytic activity. researchgate.net | Similar to other transition metals, likely involves complex formation and redox processes. |

| Nickel (Ni) | Ni²⁺ | Forms complexes with sorbate, indicating potential for catalytic activity. researchgate.net | Similar to other transition metals, likely involves complex formation and redox processes. |

Detailed Research Findings

Studies focusing on sorbic acid and its salts have provided valuable insights into the catalytic role of metal ions.

Iron-Catalyzed Oxidation: The presence of iron salts can significantly enhance the reactivity of the sorbate molecule. researchgate.net Metal-catalyzed oxidation systems involving Fe(III) can lead to the reduction of Fe(III) to Fe(II) and oxygen to hydrogen peroxide. nih.gov These products can then react at the metal-binding site on the organic molecule to generate highly reactive species, like hydroxyl radicals, which attack the sorbate structure. nih.gov The complexation of iron by chelating agents like EDTA has been shown to have a protective effect on sorbate stability in some cases by sequestering the metal ions. conicet.gov.ar However, in other contexts, the EDTA-Fe²⁺ complex itself has been proposed to catalyze sorbic acid autoxidation. researchgate.net

Copper-Catalyzed Degradation: Copper ions are also known to be effective catalysts for oxidation reactions. osti.gov Research on various organic molecules shows that copper can significantly increase the rate of oxidation. osti.govacs.org Studies on metal-sorbate complexes have demonstrated that copper complexes can be particularly potent, suggesting a strong interaction that facilitates degradation pathways. nih.govresearchgate.net This catalytic effect is a known issue in materials science, where copper ion diffusion from conductors into insulating polymers accelerates their oxidative degradation. osti.gov

The degradation of sorbates in the presence of trace metal ions is a complex process influenced by a multitude of factors. The formation of metal-sorbate complexes appears to be a critical initial step, which then proceeds through pathways involving redox cycling of the metal ion, generation of reactive oxygen species, and/or Lewis acid catalysis, ultimately leading to the breakdown of the this compound molecule.

Structural Elucidation and Advanced Spectroscopic Characterization of Isopropyl Sorbate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a comprehensive view of the molecular structure of isopropyl sorbate by probing the magnetic properties of its atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation

Proton NMR (¹H NMR) is a fundamental technique for confirming the presence and connectivity of hydrogen atoms within the this compound molecule. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of the signals in a ¹H NMR spectrum provide a detailed fingerprint of the proton environment.

While a complete, publicly available ¹H NMR spectrum with assigned peaks for this compound is not readily found in the searched literature, general characteristics can be inferred. For instance, the protons of the methyl groups in the isopropyl moiety would be expected to produce a distinct signal, as would the methine proton of the same group. The protons along the conjugated diene chain would appear in the olefinic region of the spectrum. In a study of sorbate metal complexes, the ¹H NMR spectrum of sorbic acid in DMSO-d6 showed singlets at δ 2.05 ppm for the methyl group and a complex multiplet between δ 5.34–7.47 ppm for the olefinic protons. researchgate.netnih.gov Another source mentions that ¹H-NMR data for this compound confirms a structure identical to a reference standard. lookchem.com

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Isopropyl -CH₃ | ~1.2 | Doublet | 6H |

| Isopropyl -CH | ~5.0 | Septet | 1H |

| Sorbate CH=CH-CH=CH | ~5.7-7.3 | Multiplet | 4H |

Note: This table is predictive and based on general principles of NMR spectroscopy and data from related compounds. Actual values may vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon framework of this compound. Each unique carbon atom in the molecule gives a distinct signal in the ¹³C NMR spectrum, allowing for a complete count and characterization of the carbon skeleton.

Specific ¹³C NMR data for this compound is not detailed in the provided search results. However, based on the structure, one would expect to see signals corresponding to the carbonyl carbon of the ester, the carbons of the conjugated diene, the methine and methyl carbons of the isopropyl group, and the terminal methyl carbon of the sorbate chain.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Isopropyl -CH₃ | ~22 |

| Isopropyl -CH | ~67 |

| Sorbate -C=O | ~166 |

| Sorbate -CH= | ~118-145 (4 signals) |

Note: This table is predictive and based on general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions.

Advanced NMR Techniques for Stereochemical and Conformational Analysis

While ¹H and ¹³C NMR are excellent for determining the basic connectivity of atoms, more advanced techniques are required to probe the three-dimensional aspects of the molecule, such as its stereochemistry and preferred conformations. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of protons, which can help in assigning the E/Z configuration of the double bonds in the sorbate chain. Concurrently, Rotating-frame Overhauser Effect Spectroscopy (ROESY) can provide similar information, especially for molecules of intermediate size.

Furthermore, coupling constants (J-values) obtained from high-resolution ¹H NMR spectra can provide valuable information about the dihedral angles between adjacent protons, which in turn helps in elucidating the preferred conformation of the flexible parts of the molecule, such as the orientation around the ester linkage. While the provided search results mention the use of advanced techniques for other compounds, specific applications to this compound for stereochemical and conformational analysis are not detailed. caltech.edu

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both IR and Raman techniques, provides information about the functional groups present in a molecule and the nature of intermolecular interactions.

Vibrational Analysis of Characteristic Functional Groups

Infrared (IR) spectroscopy is particularly useful for identifying the characteristic functional groups within this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.

For this compound, key vibrational bands would include:

A strong absorption band corresponding to the C=O (carbonyl) stretching of the ester group, typically found in the region of 1700-1730 cm⁻¹.

C=C stretching vibrations from the conjugated diene system, which would appear in the 1600-1650 cm⁻¹ region.

C-O stretching vibrations of the ester group, which would give rise to bands in the 1100-1300 cm⁻¹ range.

C-H stretching and bending vibrations from the alkyl and vinyl groups.

One source confirms that the IR data for this compound is identical to that of a reference standard. lookchem.com For comparison, the IR spectrum of sorbic acid shows a C=O stretch at 1615 cm⁻¹ and a broad O-H stretch around 3412 cm⁻¹. researchgate.netnih.gov Another study mentions the use of Raman spectroscopy in conjunction with multivariate analysis to identify components in mixtures, a technique that could be applied to products containing this compound. researchgate.netresearchgate.net

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| C=O (Ester) | Stretching | 1700 - 1730 |

| C=C (Conjugated Diene) | Stretching | 1600 - 1650 |

| C-O (Ester) | Stretching | 1100 - 1300 |

Note: This table is based on general IR spectroscopy principles.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural information of a compound by ionizing it and measuring the mass-to-charge ratio of the resulting fragments.

In electron ionization (EI) mass spectrometry, the fragmentation of esters like this compound follows predictable pathways that help confirm their structure. Common fragmentation patterns for esters include the loss of the alkoxy group (-OR) and rearrangements like the McLafferty rearrangement. libretexts.org

The mass spectrum of a related compound, ethyl sorbate, shows prominent peaks at m/z 67, 97, 41, 39, and 125, which can be attributed to various fragments formed during ionization. nih.gov For alcohols, which are structurally related to the isopropyl group, common fragmentation includes alpha cleavage and dehydration (loss of a water molecule), resulting in a fragment with a mass 18 amu less than the molecular ion. youtube.comlibretexts.org Although this compound is an ester, the stability of the isopropyl cation could lead to a significant peak corresponding to the loss of the isopropoxy group.

A study on the derivatization of sorbic acid for GC-MS analysis showed that it can be characterized as its ethyl ester, indicating that the core sorbic acid structure remains identifiable through its fragmentation pattern. researchgate.net

Gas chromatography-mass spectrometry (GC-MS) is a widely used hyphenated technique for the separation and identification of volatile and semi-volatile compounds, including esters like this compound. In GC-MS, the gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information for each component as it elutes.

Several studies have developed GC-MS methods for the simultaneous determination of various preservatives, including sorbic acid and its esters, in food and beverage products. researchgate.netmdpi.com These methods demonstrate the capability of GC-MS to effectively identify and quantify sorbate esters in complex matrices. For example, a method was developed for the analysis of twelve preservatives in pastries, including isopropyl parahydroxybenzoate, a compound structurally similar to this compound, showcasing the utility of GC-MS for such analyses. mdpi.com

The process often involves an extraction step followed by derivatization to increase the volatility and thermal stability of the analytes before GC-MS analysis. researchgate.net The resulting mass spectra, with their characteristic fragmentation patterns, allow for the unambiguous identification of the target esters.

Elucidation of Fragmentation Pathways for Structural Confirmation

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions.

This compound contains a conjugated diene system in its sorbate moiety, which gives rise to strong absorption in the UV region. The absorption of UV light excites electrons from a lower energy π molecular orbital to a higher energy π* molecular orbital (a π → π* transition).

The wavelength of maximum absorption (λmax) is a key characteristic. For conjugated systems, the λmax value increases with the length of the conjugated system. msu.edulibretexts.org For example, 1,3-butadiene has a λmax of 217 nm, and with each additional conjugated double bond, the λmax shifts to a longer wavelength by about 30 nm. libretexts.org The conjugated system in a molecule that is responsible for absorbing light is known as a chromophore. libretexts.org

Potassium sorbate, a salt of sorbic acid, has a characteristic absorbance peak at 254 nm. researchgate.net It is expected that this compound would have a similar λmax due to the presence of the same conjugated sorbate chromophore. The electronic transitions in such systems are from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). Increased conjugation decreases the energy gap between the HOMO and LUMO, resulting in absorption at longer wavelengths. libretexts.org

Table 1: UV-Vis Absorption Data for Related Compounds

| Compound | λmax (nm) | Electronic Transition |

|---|---|---|

| 1,3-Butadiene | 217 | π → π* |

This table is generated based on data for structurally related compounds to infer the expected behavior of this compound.

Terahertz Time-Domain Spectroscopy (THz-TDS)

THz-TDS is a spectroscopic technique that probes low-frequency vibrational modes in molecules, such as intermolecular vibrations and phonon modes in crystalline solids. researchgate.net

Research has shown that THz-TDS can be used to detect and identify sorbates. For instance, potassium sorbate exhibits a distinct characteristic absorption peak at 0.98 THz. researchgate.netspiedigitallibrary.org Another study identified a significant absorption peak for potassium sorbate at 0.97 THz. researchgate.net These low-frequency modes are often associated with collective vibrations of the molecule or intermolecular interactions in the solid state and can serve as a spectral fingerprint for identification. researchgate.net

The vibrational spectrum of adsorbed molecules can reveal low-energy external modes, which are important for understanding surface phenomena. researchgate.net While specific THz-TDS studies on this compound were not found, the data on potassium sorbate suggests that sorbate compounds, in general, have characteristic absorptions in the terahertz region. These absorptions arise from the collective vibrational modes of the molecule. researchgate.net

Table 2: THz-TDS Absorption Data for Potassium Sorbate

| Compound | Absorption Peak (THz) |

|---|---|

| Potassium Sorbate | 0.98 |

This table presents data for potassium sorbate, which is expected to have similar low-frequency vibrational characteristics to this compound due to the shared sorbate structure.

Non-Destructive Spectroscopic Analysis in Chemical Matrices

Non-destructive spectroscopic analysis is a critical methodology for characterizing chemical compounds within complex mixtures, or matrices, without altering or destroying the sample. mdpi.com This approach is paramount for quality control, process monitoring, and stability testing where the integrity of the sample must be maintained. For this compound, techniques such as Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy are instrumental. These methods leverage the unique interactions of the molecule's specific functional groups and structural features with electromagnetic radiation to enable its identification and quantification in various applications, such as in polymer coatings or food systems. google.comsci-hub.se

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful tool for analyzing compounds containing chromophores. The structure of this compound contains a conjugated diene system (C=C-C=C), which acts as a strong chromophore, absorbing light in the ultraviolet region. upi.edu

Research Findings: The conjugated system in sorbic acid and its esters results in a characteristic maximum absorption (λmax) wavelength. For sorbates, this is typically observed around 256 nm. oiv.int This distinct absorption allows for the quantitative determination of this compound in various matrices. In the context of industrial applications, such as coatings, UV-Vis spectrophotometry can be employed non-destructively to monitor chemical processes. For instance, the curing or polymerization of sorbate esters in a thin film can be tracked by observing changes in the UV spectrum over time. google.com A decrease in the characteristic absorbance at 256 nm would indicate the consumption of the conjugated diene system as the polymerization reaction proceeds. Furthermore, this technique has been used to monitor the yellowing of sorbate-containing mixtures by measuring absorbance at different wavelengths, such as 420 nm, providing insights into degradation pathways. google.com

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. This technique is highly effective for the structural elucidation of this compound and for observing its behavior in a chemical matrix.

Research Findings: The IR spectrum of this compound is characterized by specific absorption bands corresponding to its ester and conjugated alkene functionalities. While a fully interpreted spectrum for pure this compound is not widely published, the expected characteristic peaks can be inferred from its structure and related compounds. mdpi.comresearchgate.net FTIR can be applied non-destructively to analyze samples in-situ. A notable application is monitoring the cure chemistry of sorbic acid esters in polymer compositions. google.com By casting a thin film of the material on an IR-transparent plug, changes in the functionality of the sorbate molecule can be followed. The diminishing intensity of peaks associated with the C=C bonds of the conjugated system would signal the progression of curing or polymerization. google.com

Table 1: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| C=O Stretch | Ester | ~1710-1730 |

| C=C Stretch | Conjugated Diene | ~1600-1650 |

| C-O Stretch | Ester | ~1100-1300 |

| C-H Bending | Isopropyl Group | ~1370-1385 |

Mass Spectrometry (MS)

Mass spectrometry is a destructive technique in its conventional form; however, it is a cornerstone of spectroscopic characterization for structural confirmation. It provides precise information about the molecular weight and fragmentation pattern of a compound. When coupled with non-destructive surface sampling techniques, it can provide analysis of a matrix with minimal sample consumption.

Research Findings: The electron ionization (EI) mass spectrum of this compound provides a clear fragmentation pattern that is useful for its unambiguous identification. The molecular ion peak confirms the compound's molecular weight, while the fragment ions provide structural clues. massbank.eu For example, the loss of the isopropoxy group or parts of the hexadienoate chain results in characteristic fragment masses. The base peak, which is the most intense signal, is often a stable fragment that is indicative of the molecule's structure.

Table 2: Key Mass Spectrometry Data for this compound

| Feature | Description | m/z Value | Relative Intensity (%) |

| Molecular Ion | [C₉H₁₄O₂]⁺ | 154 | 21.2 |

| Base Peak | [C₇H₇O]⁺ | 95 | 100 |

| Major Fragment | [C₇H₉O]⁺ | 97 | 92.8 |

| Major Fragment | [C₃H₅]⁺ | 41 | 74.3 |

| Major Fragment | [C₈H₁₂O]⁺ | 112 | 39.1 |

| Major Fragment | [C₃H₇]⁺ | 43 | 38.9 |

Data sourced from MassBank of North America. massbank.eunih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful non-destructive techniques for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework of a compound.

Research Findings: While publicly available, fully assigned ¹H and ¹³C NMR spectra for this compound are not common, the expected chemical shifts and splitting patterns can be predicted based on its structure. NMR can be used to confirm the identity and purity of this compound and to study its interactions within a liquid chemical matrix, provided its concentration is sufficient for detection. oup.com The analysis of the chemical shifts, integration, and coupling constants would provide definitive structural confirmation.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| =CH-COOR | ~5.8 | Doublet |

| -CH=CH-CH= | ~7.3 | Doublet of Doublets |

| -CH=CH-CH₃ | ~6.1-6.3 | Multiplet |

| O-CH(CH₃)₂ | ~5.0 | Septet |

| =CH-CH₃ | ~1.8 | Doublet |

| O-CH(CH₃)₂ | ~1.2 | Doublet |

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~166 |

| =CH- | ~118-145 |

| O-CH(CH₃)₂ | ~68 |

| =CH-CH₃ | ~18 |

| O-CH(CH₃)₂ | ~22 |

Advanced Analytical Methodologies for Isopropyl Sorbate Detection and Quantification

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of sorbates, including isopropyl sorbate. Its application to food and beverage quality control is well-established, providing reliable and reproducible results.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the separation of sorbate esters. In RP-HPLC, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar. This allows for the separation of compounds based on their hydrophobicity. Sorbic acid and its esters, being less polar than water, are retained on the nonpolar stationary phase and eluted by a mobile phase of appropriate polarity. helixchrom.com

The development of RP-HPLC methods for sorbate esters involves several critical steps. A typical setup includes a C18 column, a UV detector, and a mobile phase consisting of a buffer and an organic modifier. sci-hub.seasianpubs.org The selection of a C18 column is based on its hydrophobic character, which provides good retention for sorbate esters. sci-hub.se UV detection is effective because sorbates have a characteristic UV absorbance. sci-hub.se

A method for the simultaneous determination of seven preservatives, including isopropyl p-hydroxybenzoate, was developed using a stir-bar sorptive extraction technique followed by thermal desorption GC–MS analysis. researchgate.net While this method uses GC-MS, the principles of separation based on hydrophobicity are relevant. For HPLC, methods have been developed for the simultaneous determination of various food additives, including potassium sorbate, using a C18 column. researchgate.net These methods often use an isocratic mobile phase, which means the composition of the mobile phase remains constant throughout the analysis. ugm.ac.idugm.ac.id

The following table summarizes typical parameters for RP-HPLC analysis of sorbates:

| Parameter | Typical Value/Component | Source |

| Column | Purospher® STAR RP-18 (5 µm, 25 cm x 4.6 mm) | asianpubs.org |

| Mobile Phase | Acetate buffer and methanol (e.g., 25:75 v/v) | asianpubs.org |

| Detection | UV at 235 nm or 255 nm | sci-hub.seasianpubs.org |

| Flow Rate | 1.0 - 1.2 mL/min | asianpubs.orgugm.ac.id |

| Temperature | 25 - 40 °C | asianpubs.orgugm.ac.id |

The optimization of the mobile phase and column chemistry is crucial for achieving good separation and resolution of sorbate esters. The choice of organic solvent, the pH of the buffer, and the buffer concentration all play significant roles. sci-hub.sephenomenex.com

Mobile Phase Composition: The mobile phase in RP-HPLC for sorbates is typically a mixture of water or a buffer and an organic solvent like methanol or acetonitrile. phenomenex.com The ratio of the organic solvent to the aqueous phase determines the eluting strength of the mobile phase. Increasing the percentage of the organic solvent decreases the retention time of the analytes. researchgate.net For instance, a mobile phase of 60:40 acetate buffer (pH 5.6) to methanol has been used for the separation of sorbic acid. ugm.ac.idugm.ac.id Another study used a mobile phase of 25% ammonium acetate buffer and 75% methanol. asianpubs.org

pH of the Mobile Phase: The pH of the mobile phase is a critical parameter, especially when analyzing acidic or basic compounds. phenomenex.com For sorbic acid and its esters, the pH of the mobile phase can affect their ionization state and, consequently, their retention on the column. An optimized pH helps to ensure sharp, symmetrical peaks and good resolution between different compounds. sci-hub.se For example, a pH of 4.2 was found to optimize the separation between sodium benzoate and potassium sorbate. sci-hub.se

Column Chemistry: While C18 columns are widely used, other stationary phases can also be employed depending on the specific separation requirements. The choice of column chemistry affects the selectivity and retention of the analytes. Mixed-mode columns that combine reversed-phase and ion-exchange properties can offer enhanced selectivity for complex mixtures of polar and non-polar compounds. helixchrom.com

Reversed-Phase HPLC Method Development for Sorbate Esters

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography (GC) and its combination with Mass Spectrometry (GC-MS) are powerful techniques for the analysis of volatile and semi-volatile compounds like this compound. These methods offer high sensitivity and specificity.

Effective sample preparation is key to successful GC and GC-MS analysis. For trace-level analysis, preconcentration techniques are often necessary.

Stir-Bar Sorptive Extraction (SBSE): SBSE is a solventless sample preparation technique that uses a magnetic stir bar coated with a sorbent, typically polydimethylsiloxane (PDMS), to extract analytes from a liquid sample. gcms.cznih.gov The stir bar is placed in the sample and stirred for a period to allow the analytes to partition into the sorbent phase. nih.gov This technique is particularly effective for enriching organic solutes from aqueous matrices. nih.gov Following extraction, the stir bar is removed and the analytes are thermally desorbed into the GC-MS system. gcms.cznih.gov SBSE has been successfully applied to the analysis of various preservatives, including sorbate and benzoate esters. researchgate.net The large volume of the sorbent phase in SBSE allows for high extraction efficiency and sensitivity. gcms.cz

Thermal Desorption (TD): Thermal desorption is a technique used to introduce volatile and semi-volatile compounds into a GC-MS system. measurlabs.com The sample, which may have been collected on a sorbent tube or a stir bar, is heated in a flow of inert gas. measurlabs.comcopernicus.org This process vaporizes the analytes, which are then transferred to the GC column for separation and analysis. measurlabs.com TD is advantageous as it avoids the use of solvents and can significantly enhance the sensitivity of the analysis by concentrating the analytes. measurlabs.com The desorption temperature and time are critical parameters that need to be optimized to ensure efficient transfer of the analytes without degradation. copernicus.org

The following table outlines the general steps in SBSE-TD-GC-MS analysis:

| Step | Description | Source |

| Extraction | A PDMS-coated stir bar is added to the sample and stirred for a set time (e.g., 60 min). | gcms.cz |

| Rinsing & Drying | The stir bar is removed, rinsed with water, and dried. | |

| Thermal Desorption | The stir bar is placed in a thermal desorption unit and heated to release the analytes. | measurlabs.comcopernicus.org |

| GC-MS Analysis | The desorbed analytes are transferred to the GC column for separation and detected by the mass spectrometer. | researchgate.netmeasurlabs.com |

For compounds that have low volatility or contain active functional groups (like -OH or -COOH), derivatization is often employed to improve their chromatographic behavior. restek.com Derivatization converts the analytes into more volatile and thermally stable derivatives, resulting in sharper peaks and better sensitivity. restek.com

While this compound itself is an ester and may be sufficiently volatile for GC analysis, related compounds like sorbic acid require derivatization. restek.com Common derivatization techniques for acidic compounds include esterification and silylation. restek.com For example, free fatty acids are often converted to their fatty acid methyl esters (FAMEs) using reagents like boron trifluoride (BF3) in methanol. restek.commdpi.com Silylation reagents such as BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) can be used to convert active hydrogens into trimethylsilyl (TMS) ethers or esters. restek.com

In some cases, in-situ derivatization can be performed during sample preparation. For instance, in SBSE, a derivatizing agent can be added to the sample along with the stir bar to convert polar analytes into less polar derivatives that are more readily extracted by the PDMS coating. nih.gov This approach has been used for the analysis of polar compounds like phenols and fatty acids in biological fluids. nih.gov

Sample Preparation Techniques (e.g., Stir-Bar Sorptive Extraction, Thermal Desorption)

Capillary Electrophoresis (CE)

Capillary electrophoresis (CE) stands out as a powerful technique for the analysis of sorbates due to its high separation efficiency, short analysis time, and minimal solvent consumption. nii.ac.jp The fundamental principle of CE lies in the differential migration of charged ions within a narrow-bore fused-silica capillary under the influence of a high-voltage electric field. nih.gov For sorbates, which possess a carboxylic group, ionization is typically achieved by controlling the pH of the background electrolyte (BGE), rendering them negatively charged and enabling their separation. nih.gov

Optimization of Electrophoretic Parameters for Sorbate Separation

The successful separation of sorbates by CE hinges on the careful optimization of several key electrophoretic parameters. These include the composition and pH of the background electrolyte (BGE), the applied voltage, temperature, and injection parameters. nih.govmagtech.com.cn